![molecular formula C20H28O B1254095 All-trans-1,6-seco-1,2-didehydroretinal](/img/structure/B1254095.png)
All-trans-1,6-seco-1,2-didehydroretinal
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Overview
Description
All-trans-1,6-seco-1,2-didehydroretinal is a seco retinoid formed by fission of the cyclohexene ring with addition of a hydrogen atom at each terminal group thus created.
Scientific Research Applications
Role in Embryonic Development
All-trans-1,6-seco-1,2-didehydroretinal, along with its precursors and metabolites, plays a significant role in early developmental stages of organisms. Studies on Xenopus embryos have demonstrated the presence and distribution of all-trans-retinol, didehydroretinol, and all-trans-retinal, showing that these compounds do not coincide with the distribution of certain retinoic acids but share similarities with the patterns of all-trans-retinoic acid and all-trans-retinoyl beta-glucuronide (Creech Kraft et al., 1994). Another study on Xenopus embryos revealed that the embryonic metabolism of exogenous all-trans-3,4-didehydroretinol leads to significant abnormalities in posterior regions, suggesting a critical role in morphogenesis (Creech Kraft, Kimelman, & Juchau, 1995).
Analytical Techniques in Biochemistry
High-Performance Liquid Chromatography (HPLC) has been utilized to analyze compounds like all-trans-retinyl and 3,4-didehydroretinyl in tissue extracts, highlighting the importance of these compounds in biochemical research and their distribution in different body compartments (Tsin et al., 1984).
Role in Neuronal Development
Studies have shown that all-trans 3,4-didehydroretinoic acid, similar to all-trans-retinoic acid, supports the survival and differentiation of embryonic chick neurons, indicating its significance in neuronal development. The mechanism involves binding to and activation of nuclear retinoid receptors (Repa et al., 1996).
Interaction with Cellular and Nuclear Receptors
All-trans-3,4-Didehydroretinoic acid (DDRA) has been identified as a biologically active retinoid in human skin. Research indicates that DDRA interacts with cellular retinoic acid-binding proteins and nuclear all-trans-retinoic acid receptors, suggesting a significant role in the control of differentiation and tumorigenesis (Sani, Venepally, & Levin, 1997).
Biochemical and Molecular Biology Studies
The conversion of retinol to 3,4-didehydroretinol has been studied in bullfrog tadpoles, demonstrating the organism's ability to convert retinol to its didehydro derivative. This conversion is significant for understanding the biochemistry of vision and retinoid metabolism in aquatic organisms (Tsin, Alvarez, Fong, & Bridges, 1985).
properties
Product Name |
All-trans-1,6-seco-1,2-didehydroretinal |
---|---|
Molecular Formula |
C20H28O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E)-3,7,11,15-tetramethylhexadeca-2,4,6,8,10,14-hexaenal |
InChI |
InChI=1S/C20H28O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h7-9,11-16H,6,10H2,1-5H3/b12-7+,14-8+,18-11+,19-13+,20-15+ |
InChI Key |
LQAJUQDHCUNJJY-OVWFGJEDSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=O)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=O)C)C)C)C |
synonyms |
acyclo-retinal acycloretinal |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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